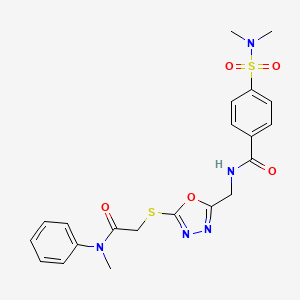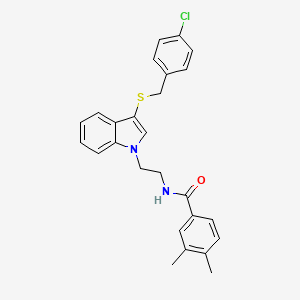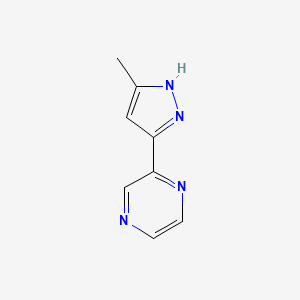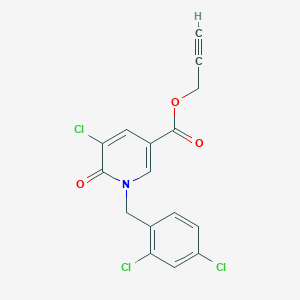
(Tetrahydrofuran-2-yl)methyl 2-(1-((2-methoxybenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Tetrahydrofuran-2-yl)methyl 2-(1-((2-methoxybenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is a useful research compound. Its molecular formula is C20H25N3O6S and its molecular weight is 435.5. The purity is usually 95%.
BenchChem offers high-quality (Tetrahydrofuran-2-yl)methyl 2-(1-((2-methoxybenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Tetrahydrofuran-2-yl)methyl 2-(1-((2-methoxybenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here’s a comprehensive analysis of the scientific research applications of (Tetrahydrofuran-2-yl)methyl 2-(1-((2-methoxybenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate, focusing on six unique applications:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent due to its unique structure, which can disrupt microbial cell walls and inhibit the growth of bacteria and fungi. The presence of the piperazine ring and thiazole moiety enhances its ability to interact with microbial enzymes, making it a promising candidate for developing new antibiotics .
Anticancer Research
The compound’s structure allows it to interfere with cancer cell proliferation. The thiazole and piperazine rings are known for their cytotoxic properties, which can induce apoptosis in cancer cells. This makes it a valuable molecule for developing new chemotherapeutic agents .
Neuroprotective Agents
Research has indicated that this compound may have neuroprotective properties. The thiazole ring can interact with neural receptors and enzymes, potentially protecting neurons from oxidative stress and apoptosis. This application is particularly relevant for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Agents
The compound’s ability to inhibit specific enzymes involved in the inflammatory response makes it a potential candidate for anti-inflammatory drugs. The thiazole and piperazine rings can modulate the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain .
Antiviral Agents
Given the structural features of this compound, it has shown promise in antiviral research. The thiazole ring can interfere with viral replication enzymes, potentially inhibiting the replication of viruses such as HIV and influenza .
Enzyme Inhibitors
The compound can act as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways. Its structure allows it to bind to enzyme active sites, inhibiting their activity. This application is crucial for developing drugs that target specific metabolic disorders .
Eigenschaften
IUPAC Name |
oxolan-2-ylmethyl 2-[1-[(2-methoxybenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S/c1-27-16-7-3-2-6-14(16)18(25)22-20(30)23-9-8-21-19(26)15(23)11-17(24)29-12-13-5-4-10-28-13/h2-3,6-7,13,15H,4-5,8-12H2,1H3,(H,21,26)(H,22,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVURUQTYIYXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)N2CCNC(=O)C2CC(=O)OCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrahydrofuran-2-yl)methyl 2-(1-((2-methoxybenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2729227.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2729230.png)

![3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2729236.png)

![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzenesulfonamido)benzamide](/img/structure/B2729239.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(3-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2729240.png)

![N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2729243.png)

![8-chloro-2-((3-(trifluoromethyl)phenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729245.png)

